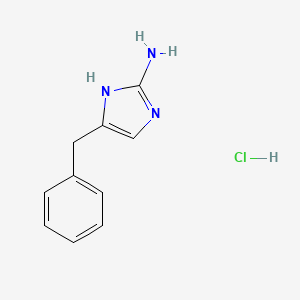

5-benzyl-1H-imidazol-2-amine hydrochloride

説明

“5-benzyl-1H-imidazol-2-amine hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been a subject of interest due to their wide range of biological activities . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Molecular Structure Analysis

The molecular formula of “5-benzyl-1H-imidazol-2-amine hydrochloride” is C10H12ClN3 and its molecular weight is 209.67538 . It contains an imidazole ring, which is a five-membered heterocyclic ring with two non-adjacent nitrogen atoms .

Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, imidazole shows two equivalent tautomeric forms .

科学的研究の応用

Synthesis of Imidazoles with Antimicrobial Activity : A series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, including derivatives of 5-benzyl-1H-imidazol-2-amine hydrochloride, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed notable activity against both Gram-positive and Gram-negative bacteria, with some exhibiting comparable activity to standard antibiotics like Streptomycin and Benzyl penicillin (V. Reddy & K. R. Reddy, 2010).

Environmental Applications : A study developed a dual-sensitive probe, 1-imidazole-2-(5-benzoacridine)-ethanone, for detecting free amines in environmental water. This probe, related to 5-benzyl-1H-imidazol-2-amine hydrochloride, offers advantages in fluorescence detection and online atmospheric chemical ionization-mass spectrometry, making it useful for environmental monitoring (J. You et al., 2010).

Catalysis in Green Chemistry : The use of 1-benzyl-2-aryl-1H-benzo[d]imidazole derivatives, related to 5-benzyl-1H-imidazol-2-amine hydrochloride, in green chemistry is notable. A study demonstrated their synthesis from alcohols using a BINAP-Cu system supported by hydrotalcite, highlighting an environmentally friendly method for producing functionalized amines and ketones (Zhaojun Xu et al., 2018).

Anesthetic Properties : Research into the local anesthetic properties of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives, which are structurally related to 5-benzyl-1H-imidazol-2-amine hydrochloride, revealed promising results. These compounds showed significant anesthetic activity, with minimal toxicity in comparison to standard drugs like lidocaine (Yan Ran et al., 2015).

Synthesis of Anticancer Agents : Benzimidazoles bearing oxadiazole nucleus, structurally similar to 5-benzyl-1H-imidazol-2-amine hydrochloride, have been synthesized and showed significant in vitro anticancer activity. This highlights the potential use of such compounds in developing new cancer therapies (M. Rashid et al., 2012).

将来の方向性

特性

IUPAC Name |

5-benzyl-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H3,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDZBVWHWSRMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-1H-imidazol-2-amine hydrochloride | |

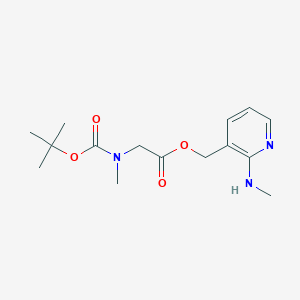

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1446247.png)

![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)